4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride
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Overview
Description
4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H8ClF4NO2. It is known for its unique structural features, which include a trifluoromethoxy group and a fluoro substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the addition of the fluoro substituent. The synthetic route may include the following steps:
Fluorination: The addition of the fluoro substituent can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amine Introduction: The phenacylamine moiety can be introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenacylamine derivatives.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine hydrochloride: Similar in structure but with a hydrazine moiety instead of an amine group.
4-Fluoro-3-(trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride is unique due to its combination of a trifluoromethoxy group and a fluoro substituent on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClF4NO2 |
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Molecular Weight |
273.61 g/mol |
IUPAC Name |
2-amino-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO2.ClH/c10-6-2-1-5(7(15)4-14)3-8(6)16-9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
XCXKXUOLWTTZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)OC(F)(F)F)F.Cl |
Origin of Product |
United States |
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